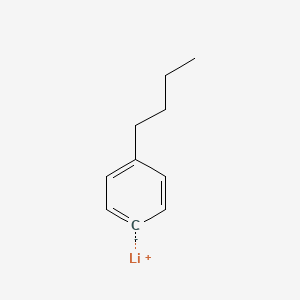
Lithium, (4-butylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium, (4-butylphenyl)- is an organolithium compound that features a lithium atom bonded to a 4-butylphenyl group Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic and basic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, (4-butylphenyl)- typically involves the reaction of 4-butylbromobenzene with lithium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive organolithium compound from reacting with moisture or oxygen. The general reaction can be represented as follows:
4-butylbromobenzene+2 Li→Lithium, (4-butylphenyl)-+LiBr
Industrial Production Methods
Industrial production of organolithium compounds often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, the purification of the product may involve techniques such as distillation or crystallization to ensure high purity.
化学反応の分析
Types of Reactions
Lithium, (4-butylphenyl)- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Nucleophilic Substitution: Can displace halides in alkyl halides to form new carbon-carbon bonds.
Deprotonation: Acts as a strong base to deprotonate weak acids.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under mild conditions to form secondary and tertiary alcohols.
Alkyl Halides: Reacts with alkyl halides in the presence of a polar aprotic solvent like THF.
Protic Solvents: Reacts with water or alcohols to form the corresponding hydrocarbon and lithium hydroxide or lithium alkoxide.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
New Carbon-Carbon Bonds: From reactions with alkyl halides.
Hydrocarbons: From reactions with protic solvents.
科学的研究の応用
Chemistry
In organic synthesis, Lithium, (4-butylphenyl)- is used as a strong nucleophile and base. It is employed in the formation of carbon-carbon bonds, which is a fundamental step in the synthesis of complex organic molecules.
Biology and Medicine
While specific applications in biology and medicine are less common, organolithium compounds can be used in the synthesis of pharmaceuticals and biologically active molecules.
Industry
In the materials science industry, organolithium compounds are used in the production of polymers and other advanced materials. They can initiate polymerization reactions and modify polymer structures to enhance their properties.
作用機序
The mechanism of action of Lithium, (4-butylphenyl)- primarily involves its role as a nucleophile and base. The lithium atom, being highly electropositive, imparts a strong nucleophilic character to the compound. This allows it to attack electrophilic centers in various substrates, facilitating the formation of new bonds. The compound can also deprotonate weak acids, making it a valuable reagent in organic synthesis.
類似化合物との比較
Similar Compounds
- Lithium, (4-tert-butylphenyl)-
- Lithium, (4-methylphenyl)-
- Lithium, (4-ethylphenyl)-
Uniqueness
Lithium, (4-butylphenyl)- is unique due to the presence of the butyl group, which can influence the compound’s reactivity and solubility. Compared to its methyl and ethyl analogs, the butyl group provides greater steric bulk, which can affect the compound’s behavior in certain reactions. Additionally, the butyl group can impart different physical properties, such as boiling point and solubility, compared to shorter alkyl chains.
特性
CAS番号 |
10104-42-4 |
|---|---|
分子式 |
C10H13Li |
分子量 |
140.2 g/mol |
IUPAC名 |
lithium;butylbenzene |
InChI |
InChI=1S/C10H13.Li/c1-2-3-7-10-8-5-4-6-9-10;/h5-6,8-9H,2-3,7H2,1H3;/q-1;+1 |
InChIキー |
ALTKUUOLQQJUSU-UHFFFAOYSA-N |
正規SMILES |
[Li+].CCCCC1=CC=[C-]C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-(5-Methyl-1,2-oxazol-3-yl)-8-(pyridin-4-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14081403.png)
![benzyl 2-(1,3-dimethyl-2,4-dioxo-7-phenyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B14081413.png)
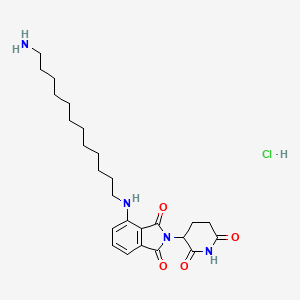
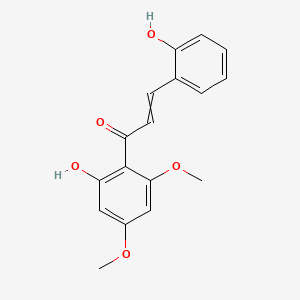
![3-[[[3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-5-methyl-1-oxohexyl]amino]methyl]-5-methyl-hexanoicAcidPhenylmethylEster](/img/structure/B14081428.png)

![1-[4-(Benzyloxy)phenyl]-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081435.png)
![2,5-Dichloro-N-(7-oxo-4-phenylamino-7H-benzo[e]perimidin-6-yl)benzamide](/img/structure/B14081441.png)

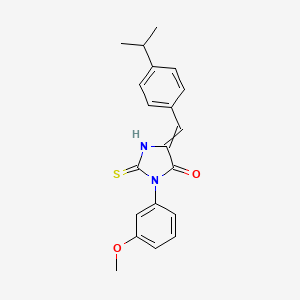
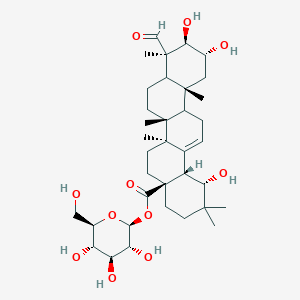
![5-(2-hydroxyphenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14081474.png)
![8,16-Diazapentacyclo[7.7.4.0^{1,9}.0^{2,7}.0^{10,15}]icosa-2,4,6,10(15),11,13-hexaene](/img/structure/B14081478.png)
